molecular formula C10H15ClN2O2 B8037139 ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate

ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B8037139
M. Wt: 230.69 g/mol
InChI Key: WPZWSZUGPLZCMA-UHFFFAOYSA-N
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Description

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 2-butan-2-yl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-4-7(3)13-9(8(11)6-12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZWSZUGPLZCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 4-chloro-3-oxobutanoic acid ethyl ester with hydrazine hydrate can yield the pyrazole ring.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation. This step often requires the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of sec-butyl bromide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction under specific conditions. For example, oxidation with agents like potassium permanganate (KMnO₄) can modify the pyrazole ring, while reduction with hydrogen gas (H₂) in the presence of a palladium catalyst can reduce certain functional groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized pyrazole derivatives.

    Hydrolysis Products: 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its role in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, aiding in the discovery of new biochemical pathways.

Mechanism of Action

The mechanism by which ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-methyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a sec-butyl group.

    Ethyl 1-phenyl-4-chloro-1H-pyrazole-5-carboxylate: Contains a phenyl group, which can significantly alter its biological activity and chemical properties.

    Ethyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylate: An ethyl group instead of a sec-butyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

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